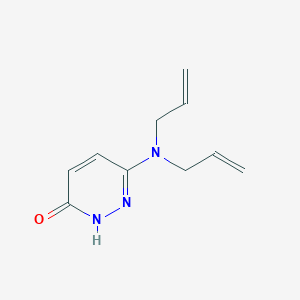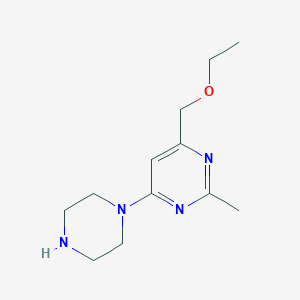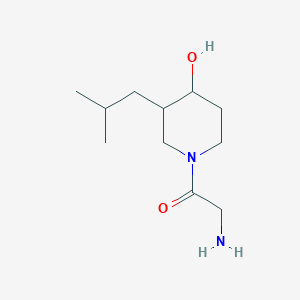
6-(2-aminoethoxy)-N,N-diethyl-2-methylpyrimidin-4-amine
Overview
Description
6-(2-aminoethoxy)-N,N-diethyl-2-methylpyrimidin-4-amine, commonly known as 6-AEMPA, is an organometallic compound that is used in a variety of scientific research applications. It is of particular interest due to its unique properties and ability to be synthesized in a variety of ways.
Mechanism of Action
The mechanism of action of 6-AEMPA is not fully understood, but it is believed to involve the binding of the compound to the cell membrane, allowing it to enter the cell. Once inside the cell, 6-AEMPA can interact with DNA or RNA molecules, allowing them to be delivered to the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-AEMPA are not fully understood, but it is believed to have an effect on gene expression. In particular, 6-AEMPA is believed to be able to inhibit the expression of certain genes, which may be beneficial for cancer research.
Advantages and Limitations for Lab Experiments
The advantages of using 6-AEMPA in lab experiments include its ability to be synthesized in a variety of ways, its ability to increase the solubility of drugs, and its ability to deliver DNA or RNA molecules to cells. The limitations of using 6-AEMPA in lab experiments include its lack of understanding of the exact mechanism of action and its potential for toxicity.
Future Directions
The future directions for 6-AEMPA research include further investigation into its mechanism of action, potential toxicity, and potential applications in drug delivery, gene therapy, and cancer research. Additionally, research should be conducted into the biochemical and physiological effects of 6-AEMPA and its potential to inhibit the expression of certain genes. Finally, research should be conducted into the potential of 6-AEMPA to be used in other scientific research applications, such as in the development of new drugs and treatments.
Scientific Research Applications
6-AEMPA is used in a variety of scientific research applications, including drug delivery, gene therapy, and cancer research. In drug delivery, 6-AEMPA is used to increase the solubility of drugs and to improve their stability in aqueous solutions. In gene therapy, 6-AEMPA is used to deliver DNA or RNA molecules to cells, which can then be used to modify the expression of genes. In cancer research, 6-AEMPA is used to deliver small interfering RNA molecules to cancer cells, which can then be used to inhibit the expression of certain genes.
properties
IUPAC Name |
6-(2-aminoethoxy)-N,N-diethyl-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-4-15(5-2)10-8-11(16-7-6-12)14-9(3)13-10/h8H,4-7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJSUCUHKZBUFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=NC(=N1)C)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-aminoethoxy)-N,N-diethyl-2-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-(2-azidoethyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1481777.png)
![2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one](/img/structure/B1481781.png)
![2-Chloro-1-(4-methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one](/img/structure/B1481782.png)
![7-Prolyl-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B1481784.png)
![Piperidin-2-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B1481785.png)
![5-(2-chloroacetyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1481786.png)
